molecular formula C11H9NO3 B8682154 Methyl 6-hydroxyquinoline-3-carboxylate

Methyl 6-hydroxyquinoline-3-carboxylate

Cat. No. B8682154
M. Wt: 203.19 g/mol
InChI Key: JADGCICOJCVLAC-UHFFFAOYSA-N
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Patent
US08513421B2

Procedure details

6-Hydroxyquinoline-3-carboxylic acid (Int-15, 1 g, 5.29 mmol) was suspended in methanol (25 mL) to which sulfuric acid (0.3 mL, 5 mmol) was carefully added. The reaction was heated at 70° C. under an atmosphere of nitrogen for 48 h. The reaction was cooled to room temperature and saturated sodium bicarbonate solution (2 mL) was added. The solvent was removed under reduced pressure and the crude residue was co-evaporated with toluene twice. The dried residue was purified by silica gel chromatography (methylene chloride to 95/5 methylene chloride/methanol gradient) to afford Int-16 (0.89 g, 83%). LC-MS: (FA) ES+ 204; 1H NMR (400 MHz, d6-DMSO) δ ppm 9.23 (d, J=1.7 Hz, 1H), 9.09 (s, 1H), 8.05 (d, J=9.1 Hz, 1H), 7.59 (dd, J=9.1, 2.5 Hz, 1H), 7.50 (d, J=2.5 Hz, 1H), 3.96 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([OH:14])=[O:13])=[CH:5]2.S(=O)(=O)(O)O.[C:20](=O)(O)[O-].[Na+]>CO>[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([O:14][CH3:20])=[O:13])=[CH:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C2C=C(C=NC2=CC1)C(=O)O
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was carefully added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The dried residue was purified by silica gel chromatography (methylene chloride to 95/5 methylene chloride/methanol gradient)
CUSTOM
Type
CUSTOM
Details
to afford Int-16 (0.89 g, 83%)

Outcomes

Product
Name
Type
Smiles
OC=1C=C2C=C(C=NC2=CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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